3-methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

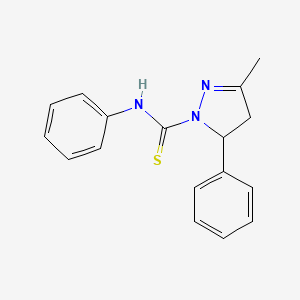

3-Methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (molecular formula: C₁₇H₁₇N₃S; molecular weight: 295.4 g/mol) is a pyrazoline derivative featuring a carbothioamide (-N-C(=S)-NH₂) functional group. Its structure includes a methyl group at position 3 and phenyl substituents at the N1 and C5 positions (Figure 1). This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, anticancer, and antidepressant properties .

Properties

IUPAC Name |

5-methyl-N,3-diphenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-13-12-16(14-8-4-2-5-9-14)20(19-13)17(21)18-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAUVJRBJMZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with phenyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Antidepressant Activity: TTg () demonstrates that electron-rich aromatic systems (e.g., thiophene, hydroxyphenyl) enhance serotonin/norepinephrine reuptake inhibition, a property absent in the target compound .

Anticancer Activity : Halogenated (e.g., 4-fluorophenyl) and methoxy-substituted derivatives () show potent cytotoxicity, suggesting electron-withdrawing groups improve DNA intercalation or kinase inhibition . The target compound’s methyl group may limit such interactions.

Key Observations:

Structure-Activity Relationships (SAR)

- Fluorophenyl () or thiophenyl () groups improve electronic interactions.

- C5 Substituents : Bulky aryl groups (e.g., 4-hydroxyphenyl in TTg) enhance antidepressant activity, while trimethoxythiophenyl () boosts anticancer effects .

- N1 Substituents : Phenyl groups (target compound) may stabilize the pyrazoline ring via π-stacking, whereas ethyl or cyclohexyl groups () improve antimicrobial activity .

Biological Activity

3-Methyl-N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C16H16N2S

- Molecular Weight : 270.37 g/mol

- CAS Number : 16619-60-6

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluating various pyrazole compounds found that derivatives similar to this compound showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, certain pyrazole derivatives demonstrated IC50 values in the nanomolar range for COX inhibition, indicating strong anti-inflammatory activity .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. These compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

- MCF7 (breast cancer) : GI50 value of 3.79 µM.

- NCI-H460 (lung cancer) : IC50 value of 0.07 µM for Aurora-A kinase inhibition .

Data Tables

| Biological Activity | Test Organism/Cell Line | Measurement | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC | 0.22 μg/mL |

| Anti-inflammatory | COX enzyme | IC50 | < 25 nM |

| Anticancer | MCF7 | GI50 | 3.79 µM |

| Anticancer | NCI-H460 | IC50 | 0.07 µM |

Case Studies

- Antimicrobial Efficacy : A comparative study on pyrazole derivatives showed that those with a thiocarbonamide group exhibited enhanced antibacterial activity compared to other structural analogs.

- Cancer Cell Line Study : In a study assessing the cytotoxicity of various pyrazoles against A549 lung cancer cells, it was observed that compounds similar to our target compound induced apoptosis effectively with IC50 values as low as 0.95 nM .

Q & A

Q. How to design comparative studies for substituent effects on anticancer activity?

- Design :

- Test derivatives with halogens (F, Cl), methoxy, and methyl groups.

- Use MTT assays on HepG2 and MCF-7 cells, correlating IC with Hammett σ constants (R > 0.85) .

Key Recommendations

- Prioritize crystallography to resolve conformational ambiguities.

- Combine docking with MD simulations for robust target validation.

- Use green chemistry principles to improve scalability and sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.